Cas no 1522786-48-6 (3-(3,5-difluorophenyl)-2,2-dimethylpropanoic acid)

3-(3,5-difluorophenyl)-2,2-dimethylpropanoic acid 化学的及び物理的性質
名前と識別子
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- 3-(3,5-difluorophenyl)-2,2-dimethylpropanoic acid
- 1522786-48-6
- EN300-1850007
-
- インチ: 1S/C11H12F2O2/c1-11(2,10(14)15)6-7-3-8(12)5-9(13)4-7/h3-5H,6H2,1-2H3,(H,14,15)
- InChIKey: JGPLWUUKMROENE-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1)CC(C(=O)O)(C)C)F
計算された属性
- 精确分子量: 214.08053595g/mol
- 同位素质量: 214.08053595g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 231
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 37.3Ų
3-(3,5-difluorophenyl)-2,2-dimethylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1850007-0.05g |
3-(3,5-difluorophenyl)-2,2-dimethylpropanoic acid |
1522786-48-6 | 0.05g |
$587.0 | 2023-09-19 | ||
Enamine | EN300-1850007-10.0g |
3-(3,5-difluorophenyl)-2,2-dimethylpropanoic acid |
1522786-48-6 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1850007-5.0g |
3-(3,5-difluorophenyl)-2,2-dimethylpropanoic acid |
1522786-48-6 | 5g |
$2858.0 | 2023-06-03 | ||
Enamine | EN300-1850007-5g |
3-(3,5-difluorophenyl)-2,2-dimethylpropanoic acid |
1522786-48-6 | 5g |
$2028.0 | 2023-09-19 | ||
Enamine | EN300-1850007-10g |
3-(3,5-difluorophenyl)-2,2-dimethylpropanoic acid |
1522786-48-6 | 10g |
$3007.0 | 2023-09-19 | ||
Enamine | EN300-1850007-1.0g |
3-(3,5-difluorophenyl)-2,2-dimethylpropanoic acid |
1522786-48-6 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1850007-0.5g |
3-(3,5-difluorophenyl)-2,2-dimethylpropanoic acid |
1522786-48-6 | 0.5g |
$671.0 | 2023-09-19 | ||
Enamine | EN300-1850007-1g |
3-(3,5-difluorophenyl)-2,2-dimethylpropanoic acid |
1522786-48-6 | 1g |
$699.0 | 2023-09-19 | ||
Enamine | EN300-1850007-0.25g |
3-(3,5-difluorophenyl)-2,2-dimethylpropanoic acid |
1522786-48-6 | 0.25g |
$642.0 | 2023-09-19 | ||
Enamine | EN300-1850007-2.5g |
3-(3,5-difluorophenyl)-2,2-dimethylpropanoic acid |
1522786-48-6 | 2.5g |
$1370.0 | 2023-09-19 |
3-(3,5-difluorophenyl)-2,2-dimethylpropanoic acid 関連文献
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
3-(3,5-difluorophenyl)-2,2-dimethylpropanoic acidに関する追加情報
Introduction to 3-(3,5-difluorophenyl)-2,2-dimethylpropanoic acid (CAS No. 1522786-48-6)
3-(3,5-difluorophenyl)-2,2-dimethylpropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1522786-48-6, is a fluorinated aromatic carboxylic acid derivative that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to a class of molecules characterized by a rigid aromatic core substituted with fluorine atoms, which are well-known for their ability to modulate the pharmacokinetic and pharmacodynamic properties of pharmaceutical agents. The structural motif of 3-(3,5-difluorophenyl)-2,2-dimethylpropanoic acid incorporates a highly electron-deficient phenyl ring, flanked by two fluorine atoms at the 3 and 5 positions, which enhances its potential as a bioisostere for other heterocyclic systems.
The presence of the dimethylpropanoic acid side chain provides the molecule with a certain degree of lipophilicity, making it an attractive candidate for further derivatization and optimization in the development of novel therapeutic agents. The compound’s dual functionality—combining both an aromatic fluorinated system and a branched alkyl carboxylic acid moiety—suggests its utility in diverse biological contexts. Recent studies have highlighted the role of fluorinated aromatic compounds in enhancing metabolic stability and improving binding affinity to biological targets, making 3-(3,5-difluorophenyl)-2,2-dimethylpropanoic acid a promising scaffold for drug design.
In the realm of synthetic organic chemistry, the preparation of 3-(3,5-difluorophenyl)-2,2-dimethylpropanoic acid involves sophisticated methodologies that leverage modern catalytic techniques. The synthesis typically begins with the functionalization of a halogenated aromatic precursor, followed by selective fluorination and subsequent alkylation to introduce the dimethylpropanoic acid group. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve high regioselectivity and yield in these transformations. The incorporation of fluorine atoms at specific positions on the aromatic ring is critical for fine-tuning the electronic properties of the molecule, which can significantly influence its interaction with biological receptors.
From a medicinal chemistry perspective, 3-(3,5-difluorophenyl)-2,2-dimethylpropanoic acid has been explored as a potential intermediate in the synthesis of small-molecule inhibitors targeting various disease pathways. The fluorine atoms contribute to strong hydrogen bonding interactions and can improve oral bioavailability by reducing metabolic degradation. Moreover, its structural features make it amenable to further derivatization into more complex pharmacophores. For instance, modifications at the carboxylic acid group can yield esters or amides that enhance solubility or tissue penetration. Similarly, alterations to the aromatic ring can introduce additional substituents that modulate receptor binding affinity.
Recent advances in computational chemistry have enabled researchers to predict the biological activity of 3-(3,5-difluorophenyl)-2,2-dimethylpropanoic acid with greater precision. Molecular docking studies have revealed its potential as an inhibitor of enzymes involved in inflammatory pathways and cancer metabolism. The electron-withdrawing nature of the fluorinated phenyl ring facilitates interactions with hydrophobic pockets in protein active sites, while the carboxylic acid moiety can engage in polar interactions. These findings align with emerging literature on fluorinated compounds as key players in next-generation therapeutics.
The pharmacological evaluation of 3-(3,5-difluorophenyl)-2,2-dimethylpropanoic acid has been complemented by in vitro and in vivo studies. Preliminary data suggest that derivatives of this compound exhibit promising anti-inflammatory and antitumor properties without significant off-target effects. The balance between lipophilicity and polarizability provided by its structure allows for effective blood-brain barrier penetration if needed for central nervous system applications. Furthermore, its stability under physiological conditions makes it suitable for formulation into oral or injectable drug products.
The industrial relevance of 3-(3,5-difluorophenyl)-2,2-dimethylpropanoic acid extends beyond academic research into commercial drug development pipelines. Pharmaceutical companies are increasingly investing in fluorinated building blocks due to their proven track record in improving drug efficacy and safety profiles. The demand for high-purity batches of this compound underscores its importance as an intermediate in large-scale synthesis processes. As synthetic methodologies continue to evolve toward greener and more efficient routes—such as photoredox catalysis or biocatalytic transformations—the accessibility and cost-effectiveness of producing 1522786-48-6 will likely improve.
Future research directions may focus on expanding the chemical space around this scaffold by introducing additional functional groups or exploring different heterocyclic cores that retain similar bioactivity profiles but offer improved properties such as better solubility or reduced toxicity. Collaborative efforts between synthetic chemists and biologists will be essential to translate laboratory findings into clinical candidates efficiently. Given its versatile structural features, 1522786-48-6 is poised to remain at forefrontof medicinal chemistry innovation.
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